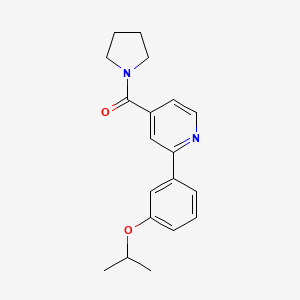
2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex pyridine derivatives often involves multi-step reactions, starting from simpler aromatic compounds or through the condensation of different chemical entities. For example, pyridine-containing aromatic diamines can be synthesized through reactions involving 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, followed by a series of reactions to introduce various functional groups (Huang et al., 2017). Similar methodologies could be adapted for the synthesis of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine, emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives is often elucidated using spectroscopic techniques, such as NMR and X-ray crystallography. These methods provide valuable information on the arrangement of atoms within the molecule and the presence of specific functional groups. For instance, the structure of pyrrolidine derivatives has been determined using single-crystal X-ray diffraction, revealing details about their conformation and intermolecular interactions (Fu et al., 2006). Similar studies could shed light on the molecular architecture of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.
Chemical Reactions and Properties
Pyridine and pyrrolidine compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, the reactivity of pyridine derivatives towards electrophilic and nucleophilic substitutions can be explored to introduce new functional groups or modify the molecule's properties (Osipov et al., 2018). Understanding these chemical behaviors is crucial for further modifications and applications of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.
Physical Properties Analysis
The physical properties of pyridine and pyrrolidine derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various domains. These properties are often determined experimentally and can vary significantly depending on the molecular structure and substituents. Research has shown that specific pyridine-containing polymers exhibit high thermal stability and good solubility in organic solvents, which could be relevant for similar compounds (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of pyridine and pyrrolidine derivatives. For instance, the electron-donating or withdrawing nature of substituents on the pyridine ring can significantly influence these properties, affecting the compound's behavior in chemical reactions and its interaction with biological targets (Combellas et al., 1992).
属性
IUPAC Name |
[2-(3-propan-2-yloxyphenyl)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)23-17-7-5-6-15(12-17)18-13-16(8-9-20-18)19(22)21-10-3-4-11-21/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELPTENTDHWIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

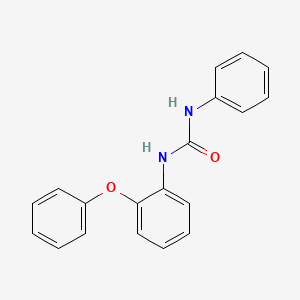
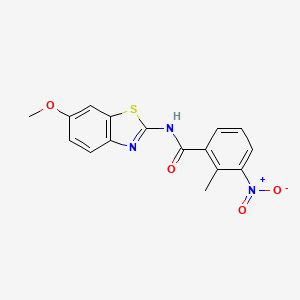
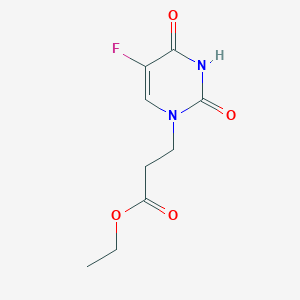


amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
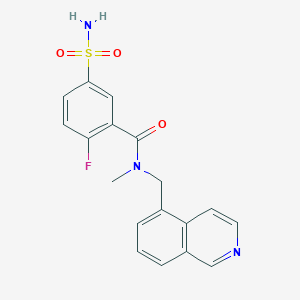
![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)